molecular formula C₂₆H₄₂N₇O₁₈P₃S B108363 2-Methylacetoacetyl-coa CAS No. 6712-01-2

2-Methylacetoacetyl-coa

Cat. No. B108363
CAS RN: 6712-01-2
M. Wt: 865.6 g/mol
InChI Key: NHNODHRSCRALBF-NQNBQJKNSA-N
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Description

2-Methylacetoacetyl-CoA is an intermediate in the metabolism of isoleucine . It has a molecular formula of C26H42N7O18P3S and an average mass of 865.634 Da . It is also an intermediate in the catabolic pathway of isoleucine .


Synthesis Analysis

The mitochondrial enzyme 2-methylacetoacetyl-coenzyme A thiolase (MAT) is involved in the synthesis of 2-Methylacetoacetyl-coa. MAT not only acts in ketone body utilization (ketolysis) by catalyzing thiolytic cleavage of acetoacetyl-coenzyme A, but also catalyzes conversion of methylacetoacetyl-coenzyme A in isoleucine catabolism .


Molecular Structure Analysis

The molecular structure of 2-Methylacetoacetyl-coa is complex, involving multiple functional groups and a large number of atoms . The active site of T2 indicates that the Phe325-Pro326 dipeptide near the catalytic cavity is responsible for the exclusive 2-methyl-branched substrate specificity .


Chemical Reactions Analysis

2-Methylacetoacetyl-coa is involved in both ketone body metabolism and isoleucine catabolism. In the process, metabolites accumulate in MAT deficiency and can contribute to the diagnosis via abnormalities in urinary organic acids and blood acylcarnitines .

Scientific Research Applications

Enzyme Function and Genetic Mutations

2-Methylacetoacetyl-CoA plays a crucial role in the function of human mitochondrial acetoacetyl-CoA thiolase (T2), a key enzyme in metabolic pathways. T2 is essential in the synthesis and degradation of ketone bodies and the degradation of 2-methylacetoacetyl-CoA. The enzyme is a homotetramer and its gene, ACAT1, has been studied extensively for mutations related to T2 deficiency. Over 80 mutations in the T2 gene have been identified in various populations, each having different prevalent mutations. Understanding these mutations is important for diagnosing and managing metabolic disorders associated with T2 deficiency, such as beta-ketothiolase deficiency​​.

Clinical Manifestations of T2 Deficiency

2-Methylacetoacetyl-CoA is involved in the manifestation of T2 deficiency, a metabolic disorder. Most patients with T2 deficiency experience their first ketoacidotic crisis between 6 and 36 months of age. The onset of T2 deficiency is influenced by factors such as infection, fasting, and catabolic conditions. The severity of symptoms varies based on the genotype of the patient, with some experiencing severe symptoms while others have milder forms. This variability underscores the importance of understanding the role of 2-methylacetoacetyl-CoA in metabolic processes​​.

Metabolic Network Analysis and Resveratrol Biosynthesis

2-Methylacetoacetyl-CoA is significant in the study of metabolic networks, particularly in the biosynthesis of resveratrol. In research involving the grape endophytic fungus Alternaria sp. MG1, the conversion of 2-methylacetoacetyl-CoA to acetyl-CoA was analyzed. This process is crucial for the synthesis of malonyl-CoA, a precursor for resveratrol biosynthesis. Studies demonstrated that manipulating the metabolic pathways involving 2-methylacetoacetyl-CoA could enhance resveratrol production. For instance, reducing the consumption of acetyl-CoA in pathways other than resveratrol biosynthesis led to an increase in its production. This research highlights the potential of 2-methylacetoacetyl-CoA in biotechnological applications, especially in the field of natural compound synthesis​​.

Future Directions

Future research could focus on further understanding the role of 2-Methylacetoacetyl-coa in isoleucine metabolism and ketone body utilization, as well as the implications of MAT deficiency .

properties

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-methyl-3-oxobutanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42N7O18P3S/c1-13(14(2)34)25(39)55-8-7-28-16(35)5-6-29-23(38)20(37)26(3,4)10-48-54(45,46)51-53(43,44)47-9-15-19(50-52(40,41)42)18(36)24(49-15)33-12-32-17-21(27)30-11-31-22(17)33/h11-13,15,18-20,24,36-37H,5-10H2,1-4H3,(H,28,35)(H,29,38)(H,43,44)(H,45,46)(H2,27,30,31)(H2,40,41,42)/t13?,15-,18-,19-,20+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNODHRSCRALBF-NQNBQJKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)C)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42N7O18P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70986160
Record name 2-Methylacetoacetyl coenzyme A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70986160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

865.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylacetoacetyl-coa

CAS RN

6712-01-2
Record name 2-Methylacetoacetyl coenzyme A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6712-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylacetoacetyl-coenzyme A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006712012
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylacetoacetyl coenzyme A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70986160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
448
Citations
O Søvik - Journal of inherited metabolic disease, 1993 - Wiley Online Library
… Summary: A review is presented of 22 published cases of verified or probable mitochondrial 2-methylacetoacetyl-CoA thio!ase deficiency, a disorder of isoleucine and ketone body …
Number of citations: 67 onlinelibrary.wiley.com
M Fontaine, G Briand, N Ser, I Armelin, MO Rolland… - Clinica chimica acta, 1996 - Elsevier
… tiglyl-CoA to propionyl-CoA, 2-methylacetoacetyl-CoA thiolase taking place in this conversion by catalyzing the cleavage of 2-methylacetoacetyl-CoA into acetyl-CoA and propionyl-CoA…
Number of citations: 21 www.sciencedirect.com
S Aramaki, D Lehotay, L Sweetman… - Journal of inherited …, 1991 - Wiley Online Library
… a documented defect of 2-methylacetoacetylCoA thiolase. … associated with 2-methylacetoacetyl-CoA thiolase deficiency but … the patient with 2-methylacetoacetyl-CoA thiolase deficiency. …
Number of citations: 40 onlinelibrary.wiley.com
G Renom, M Fontaine, MO Rolland… - Journal of inherited …, 2000 - search.proquest.com
… We report the case of a young boy who fulfilled all the clinical and most of the biological criteria of a deficiency in 2-methylacetoacetyl-CoA thiolase (MAT) (EC 2.3.1.9) (McKusick 203750…
Number of citations: 7 search.proquest.com
RK VEITCH, HSA SHERRATT, AG CAUSEY… - 1986 - cyberleninka.org
… However, 3-oxoacyl-CoA, acetoacetyl-CoA and 2-methylacetoacetyl-CoA thiolases were … These results suggest that the remaining activity of 2-methylacetoacetyl-CoA thiolase does …
Number of citations: 4 cyberleninka.org
KM Gibson, ON Elpeleg, MJ Bennett - Journal of inherited metabolic …, 1996 - Springer
… -hydroxybutyryl-CoA dehydrogenase and 2-methylacetoacetyl-CoA thiolase (fl-ketothiolase) … to produce the specific substrates for 2-methylacetoacetyl-CoA thiolase activity. It will be of …
Number of citations: 9 link.springer.com
T Fukao, H Sasai, Y Aoyama, H Otsuka, Y Ago… - Journal of human …, 2019 - nature.com
… T2 also catalyzes 2-methylacetoacetyl-CoA cleavage into … intermediates, such as 2-methylacetoacetyl-CoA, 2-methyl-3-… T1 has little affinity for 2-methylacetoacetyl-CoA as a substrate. …
Number of citations: 35 www.nature.com
P Hartlage, G Eller, L Carter, A Roesel… - Biochemical medicine and …, 1986 - Elsevier
… thiolase is the same enzyme as the 2-methylacetoacetyl-CoA … , is indeed a feature of 2-methylacetoacetylCoA thiolase deficiency. A … conclude that the activity of 2-methylacetoacetyl-CoA …
Number of citations: 18 www.sciencedirect.com
SC Grünert, RN Schmitt, SM Schlatter… - Molecular genetics and …, 2017 - Elsevier
… step of ketolysis, the release of acetyl-coenzyme A from acetoacetyl-coenzyme A, and is also involved in isoleucine metabolism by catalyzing the cleavage of 2-methylacetoacetyl-CoA [3…
Number of citations: 18 www.sciencedirect.com
B Middleton, K Bartlett - Clinica Chimica Acta; International Journal …, 1983 - europepmc.org
… (2) An assay of 3-oxothiolase in homogenates of cultured human fibroblasts using 2-methylacetoacetyl CoA as substrate is described. (3) This enzyme activity was shown to be absent …
Number of citations: 93 europepmc.org

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